2-Chloro-N-[2-hydroxy-3-(3-methylphenoxy)propyl]acetamide
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Overview
Description
2-Chloro-N-[2-hydroxy-3-(3-methylphenoxy)propyl]acetamide is an organic compound with a complex structure that includes a chloroacetamide group, a hydroxy group, and a methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-hydroxy-3-(3-methylphenoxy)propyl]acetamide typically involves the reaction of 3-methylphenol with epichlorohydrin to form 3-(3-methylphenoxy)propyl chloride. This intermediate is then reacted with 2-chloroacetamide under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are typically carried out in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[2-hydroxy-3-(3-methylphenoxy)propyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group in the acetamide can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide or thiourea in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
2-Chloro-N-[2-hydroxy-3-(3-methylphenoxy)propyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological molecules and its potential as a bioactive agent.
Industrial Chemistry: It is used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-hydroxy-3-(3-methylphenoxy)propyl]acetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. The hydroxy group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-[2-hydroxy-3-(4-methylphenoxy)propyl]acetamide
- 2-Chloro-N-[2-hydroxy-3-(2-methylphenoxy)propyl]acetamide
- 2-Chloro-N-[2-hydroxy-3-(3-ethylphenoxy)propyl]acetamide
Uniqueness
2-Chloro-N-[2-hydroxy-3-(3-methylphenoxy)propyl]acetamide is unique due to the specific positioning of the methyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. The presence of the hydroxy group also enhances its solubility and potential for hydrogen bonding, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-chloro-N-[2-hydroxy-3-(3-methylphenoxy)propyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3/c1-9-3-2-4-11(5-9)17-8-10(15)7-14-12(16)6-13/h2-5,10,15H,6-8H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDWOKHZJVFPBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(CNC(=O)CCl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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